molecular formula C5H3F6NO B13285483 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanenitrile CAS No. 2546-63-6

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanenitrile

Cat. No.: B13285483
CAS No.: 2546-63-6
M. Wt: 207.07 g/mol
InChI Key: LRROJOCBCSCTQV-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanenitrile is a fluorinated organic compound with the molecular formula C5H3F6NO. This compound is characterized by the presence of both trifluoromethyl and hydroxy groups, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanenitrile typically involves the reaction of trifluoroacetic acid derivatives with nitriles under controlled conditions. One common method includes the use of trifluoroacetic anhydride and a suitable nitrile in the presence of a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanenitrile involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the trifluoromethyl groups can enhance lipophilicity and metabolic stability. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanenitrile is unique due to the presence of both trifluoromethyl and nitrile groups, which impart distinct reactivity and properties. This combination makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F6NO/c6-4(7,8)3(13,1-2-12)5(9,10)11/h13H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRROJOCBCSCTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70781854
Record name 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70781854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2546-63-6
Record name 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70781854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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